
Anthracene, 9-chloro-10-chloromethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene, 9-chloro-10-chloromethyl- is a synthetic compound that has gained attention in scientific research due to its unique properties. It is a chlorinated derivative of anthracene, which is a polycyclic aromatic hydrocarbon (PAH) that is widely used in the chemical industry.
作用機序
The mechanism of action of anthracene, 9-chloro-10-chloromethyl-, is not well understood. However, it is believed to interact with DNA by intercalation, which is the insertion of the molecule between the base pairs of the DNA double helix. This interaction can lead to changes in the DNA structure and function, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
Anthracene, 9-chloro-10-chloromethyl-, has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in other diseases.
実験室実験の利点と制限
One of the advantages of using anthracene, 9-chloro-10-chloromethyl-, in lab experiments is its fluorescent properties, which make it a useful tool for studying DNA interactions. Additionally, its synthetic accessibility and stability make it a convenient precursor for the synthesis of other compounds. However, its toxicity and potential for DNA damage can be a limitation, and caution should be taken when handling and using the compound.
将来の方向性
There are several future directions for research on anthracene, 9-chloro-10-chloromethyl-. One direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to understand its mechanism of action and its effects on cellular processes.
合成法
The synthesis of anthracene, 9-chloro-10-chloromethyl-, involves the chlorination of anthracene with chlorine gas in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is obtained by distillation. The yield of the reaction is dependent on the reaction conditions, such as the temperature, pressure, and concentration of the reactants.
科学的研究の応用
Anthracene, 9-chloro-10-chloromethyl-, has been used in scientific research for a variety of applications. It has been used as a fluorescent probe to study the interaction of DNA with intercalating agents. It has also been used as a photosensitizer in the photodynamic therapy of cancer. Additionally, it has been used as a precursor for the synthesis of other compounds, such as anthracene-based dyes and polymers.
特性
CAS番号 |
19996-03-3 |
|---|---|
分子式 |
C15H10Cl2 |
分子量 |
261.1 g/mol |
IUPAC名 |
9-chloro-10-(chloromethyl)anthracene |
InChI |
InChI=1S/C15H10Cl2/c16-9-14-10-5-1-3-7-12(10)15(17)13-8-4-2-6-11(13)14/h1-8H,9H2 |
InChIキー |
XPUGCURTNYKMLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)CCl |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)CCl |
その他のCAS番号 |
19996-03-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




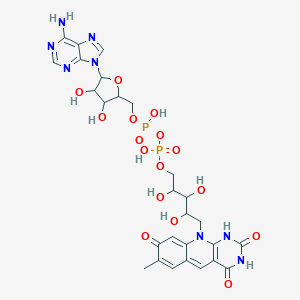
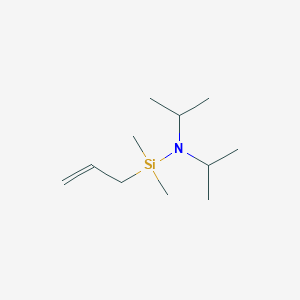
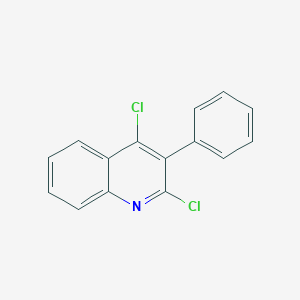
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)
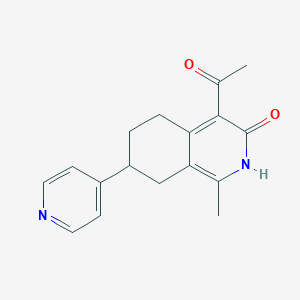
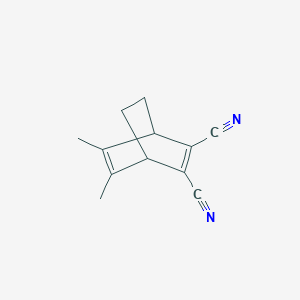

![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)
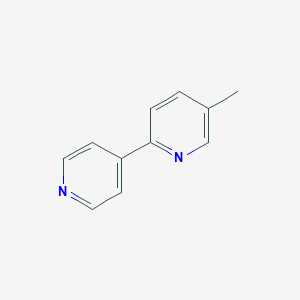
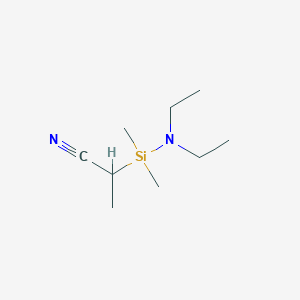
![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)
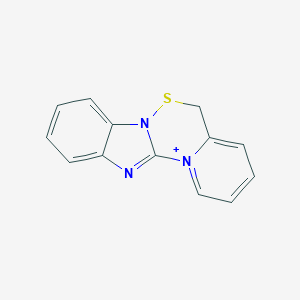
![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)